6A-Azido-6A-deoxy-beta-cyclodextrin

Description

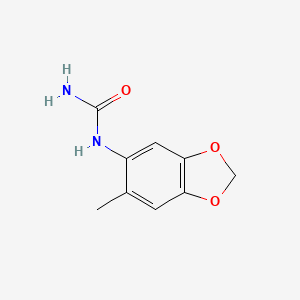

6A-Azido-6A-deoxy-beta-cyclodextrin, also known as β-CDN3, is a water-soluble Schiff base ligand based on β-cyclodextrin . It can be used for biaqueous hydroformylation . β-cyclodextrin (βCD) has a unique affinity for Dexamethasone, and can be used as a topical osmotic enhancer to introduce it into the agent carrier system .

Molecular Structure Analysis

The molecular weight of 6A-Azido-6A-deoxy-beta-cyclodextrin is 1160.00, and its formula is C42H69N3O34 . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis

6A-Azido-6A-deoxy-beta-cyclodextrin can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

6A-Azido-6A-deoxy-beta-cyclodextrin is a solid substance with a white to off-white color . It is water-soluble .Scientific Research Applications

Synthesis and Chemical Modification

6A-Azido-6A-deoxy-beta-cyclodextrin is a derivative of beta-cyclodextrin, a molecule known for its ability to form inclusion complexes with a variety of substances. While the specific applications of 6A-Azido-6A-deoxy-beta-cyclodextrin were not directly found, research on similar cyclodextrin derivatives provides insight into its potential applications. An improved synthesis method for per-6-deoxy-6-iodo-β-cyclodextrin, a derivative with significant relevance in supramolecular chemistry, has been developed. This method is efficient and suitable for large-scale preparation, hinting at the potential for similar methods to be applied to 6A-Azido-6A-deoxy-beta-cyclodextrin for its use in chemical synthesis and modification (Feng et al., 2019).

Encapsulation and Drug Delivery

Cyclodextrins, including beta-cyclodextrin and its derivatives, are known for their capacity to form inclusion complexes with various molecules, thereby enhancing their solubility, stability, and bioavailability. These properties make cyclodextrins valuable in pharmaceutical formulations and drug delivery systems. Cyclodextrins have been used to improve the performance of drugs by enhancing their solubility and bioavailability, thus indicating potential applications for 6A-Azido-6A-deoxy-beta-cyclodextrin in similar contexts (Challa et al., 2005).

Environmental Applications

Cyclodextrins and their derivatives have also found applications in environmental science, particularly in the removal of pollutants from water. Their ability to form inclusion complexes can be exploited to capture and remove hazardous substances from the environment, suggesting potential applications for 6A-Azido-6A-deoxy-beta-cyclodextrin in water treatment and pollution control (Crini & Morcellet, 2002).

Food Industry Applications

In the food industry, cyclodextrins are used to improve the stability, solubility, and release profiles of flavors, vitamins, and other active ingredients. They can encapsulate sensitive compounds, protecting them from degradation and controlling their release, which may extend to the use of 6A-Azido-6A-deoxy-beta-cyclodextrin in food technology for enhancing the quality and shelf life of food products (Pereira et al., 2021).

properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXCXSMYMLPAMS-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69N3O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305360 | |

| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1160.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6A-Azido-6A-deoxy-beta-cyclodextrin | |

CAS RN |

98169-85-8 | |

| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98169-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)